molecular formula C10H19ClN2 B1407013 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride CAS No. 1672675-20-5

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride

Cat. No.: B1407013
CAS No.: 1672675-20-5
M. Wt: 202.72 g/mol
InChI Key: LXZAMZAFYMVNMI-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in laboratory settings and has various applications in scientific research.

Scientific Research Applications

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride typically involves the reaction of 3-methyl-2-butanenitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(1-piperidyl)butanenitrile hydrochloride
  • 3-Methyl-2-(1-pyrrolidinyl)butanenitrile hydrochloride
  • 3-Methyl-2-(1-morpholinyl)butanenitrile hydrochloride

Uniqueness

3-Methyl-2-(1-piperidyl)butanenitrile hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-methyl-2-piperidin-1-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-9(2)10(8-11)12-6-4-3-5-7-12;/h9-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZAMZAFYMVNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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